![molecular formula C21H24N2O8S B10903593 3-[(Acetyloxy)methyl]-7-{[(3,4-diethoxyphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903593.png)
3-[(Acetyloxy)methyl]-7-{[(3,4-diethoxyphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an acetoxymethyl group, a diethoxybenzoyl amine group, and a thia-azabicyclo octene core, making it a subject of interest for researchers exploring new chemical spaces and bioactive compounds.
Preparation Methods
The synthesis of 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further functionalized to introduce the acetoxymethyl and diethoxybenzoyl amine groups.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of palladium-catalyzed reactions, which are known for their efficiency in constructing complex bicyclic structures .
Chemical Reactions Analysis
3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure makes it an interesting target for studying new reaction mechanisms and developing novel synthetic methodologies.
In biology and medicine, 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is investigated for its potential bioactivity. Compounds with similar structures have shown promise as antibiotics, anti-inflammatory agents, and enzyme inhibitors. Researchers are exploring its potential to interact with specific biological targets, such as enzymes or receptors, to develop new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets in biological systems. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it could interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[3.3.0]octanes . These compounds share the characteristic of having a highly strained ring system, which imparts unique chemical properties and reactivity.
Compared to these similar compounds, 3-[(ACETYLOXY)METHYL]-7-[(3,4-DIETHOXYBENZOYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID stands out due to its specific functional groups and potential bioactivity. The presence of the acetoxymethyl and diethoxybenzoyl amine groups may enhance its interactions with biological targets, making it a more promising candidate for drug development and other applications .
Properties
Molecular Formula |
C21H24N2O8S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(3,4-diethoxybenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H24N2O8S/c1-4-29-14-7-6-12(8-15(14)30-5-2)18(25)22-16-19(26)23-17(21(27)28)13(9-31-11(3)24)10-32-20(16)23/h6-8,16,20H,4-5,9-10H2,1-3H3,(H,22,25)(H,27,28) |
InChI Key |
KFWUQCRRYHKJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



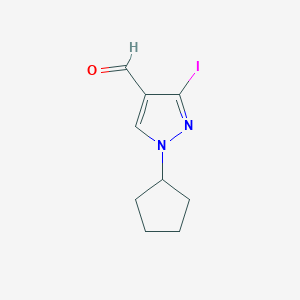


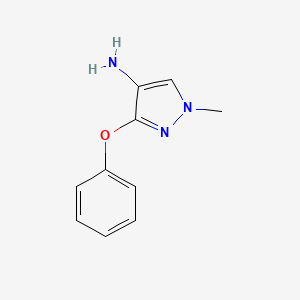
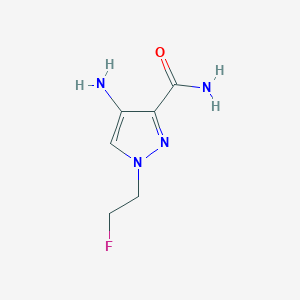
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10903563.png)
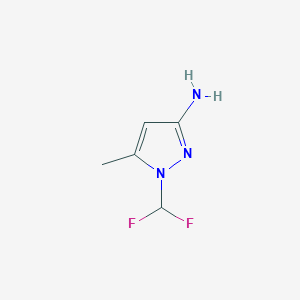
![4-[(3-Chloro-pyrazin-2-yl)-hydrazonomethyl]-benzene-1,3-diol](/img/structure/B10903572.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10903579.png)
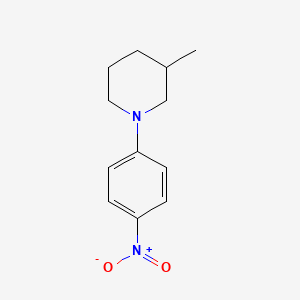
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10903601.png)
![4-{[(E)-{5-[(pentachlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903608.png)
